Acetobromocellobiose

Descripción

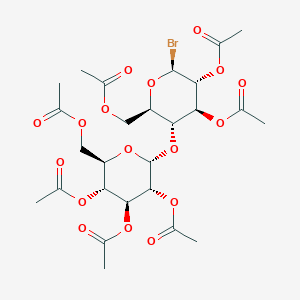

Structure

2D Structure

Propiedades

IUPAC Name |

[3,4,5-triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35BrO17/c1-10(28)35-8-17-20(21(38-13(4)31)23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)19(37-12(3)30)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFHLQWXGDPOME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35BrO17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

699.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14257-35-3 | |

| Record name | Acetobromo-α-maltose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Classical Approaches for Acetobromo-alpha-maltose Synthesis

Classical methods for the synthesis of acetobromo-alpha-maltose have been foundational in carbohydrate chemistry. These techniques often involve direct bromination or a two-step per-acetylation and subsequent bromination process.

Direct bromination of maltose (B56501) in an acidic solution is a traditional method for preparing acetobromo-alpha-maltose. This process typically involves treating maltose with bromine in an acidic environment, which facilitates the replacement of the anomeric hydroxyl group with a bromine atom. The acidic conditions are crucial for activating the anomeric center and promoting the substitution reaction. For instance, placing maltose in a solution of bromine in water can lead to the formation of maltobionic acid, demonstrating the reactivity of maltose with bromine. aklectures.com While direct, this method can sometimes lead to side reactions and may require careful control of reaction conditions to achieve good yields and selectivity.

A more controlled and widely used classical approach is the two-step process involving per-acetylation of maltose followed by bromination. researchgate.net In the first step, all the hydroxyl groups of maltose are protected as acetates by treating it with acetic anhydride (B1165640), often in the presence of a catalyst like sodium acetate (B1210297) or a Lewis acid such as indium triflate. archivepp.comnih.gov This per-acetylated maltose is then subjected to bromination.

The conversion of the per-acetylated sugar to the acetobromo derivative is commonly achieved using a solution of hydrogen bromide (HBr) in glacial acetic acid. researchgate.net This reagent effectively replaces the anomeric acetate group with a bromide. This two-step procedure generally provides better yields and cleaner products compared to the direct bromination of the unprotected sugar.

Table 1: Comparison of Classical Synthesis Steps

| Step | Reagents | Purpose | Typical Outcome |

|---|---|---|---|

| Per-acetylation | Acetic anhydride, catalyst (e.g., sodium acetate, In(OTf)₃) | Protection of all hydroxyl groups | Octa-O-acetyl-maltose |

| Bromination | Hydrogen bromide in acetic acid (HBr/HOAc) | Replacement of anomeric acetate with bromine | Acetobromo-alpha-maltose |

Acetyl bromide in combination with acetic acid serves as a powerful reagent system for the acetobromination of sugars. nih.govncsu.edu This mixture can achieve both the acetylation of hydroxyl groups and the introduction of the anomeric bromide in a concerted manner. nih.govncsu.edu The reaction of acetyl bromide with the hydroxyl groups of the sugar leads to the formation of acetate esters, while the bromide ion concurrently attacks the anomeric center. Acetic acid acts as a solvent and can also participate in the reaction by protonating hydroxyl groups, making them better leaving groups. This method is effective for various lignins, suggesting its utility for complex carbohydrate structures. nih.govncsu.edu The reactivity of this system is significantly higher than that of acetic anhydride and pyridine. ncsu.edu

Advanced Synthetic Strategies for Anomeric Bromides

To overcome some of the limitations of classical methods, such as harsh reaction conditions and the use of corrosive reagents, more advanced synthetic strategies for the preparation of glycosyl bromides, including acetobromo-alpha-maltose, have been developed.

Thioglycosides have emerged as versatile precursors for the synthesis of glycosyl bromides. nih.govresearchgate.net The treatment of a thioglycoside with bromine leads to a rapid and clean conversion to the corresponding glycosyl bromide. nih.gov This reaction is typically fast, often completing in minutes, and generally does not require extensive workup procedures. nih.gov The resulting glycosyl bromide can often be used immediately after the evaporation of the solvent. nih.gov

This method is compatible with a wide range of protecting groups, including acyl, alkyl, silyl, acetal, and ketal groups, making it a mild and highly functional group tolerant approach. nih.gov The in situ activation of thioglycosides with bromine in the presence of a glycosyl acceptor and a promoter like silver triflate can directly lead to the formation of O-glycosides in high yields and with excellent stereocontrol. manchester.ac.uk

Table 2: Advantages of Thioglycoside Precursors

| Feature | Description |

|---|---|

| Reaction Speed | Typically completes within minutes. nih.gov |

| Workup | Often minimal, with direct use of the product after solvent removal. nih.gov |

| Protecting Group Compatibility | Tolerates a broad range of common protecting groups. nih.gov |

| Mild Conditions | Avoids the use of harsh acidic reagents. nih.gov |

Modern synthetic chemistry has introduced a variety of milder and more selective reagents for the formation of glycosyl bromides.

Titanium Tetrabromide (TiBr₄): This Lewis acid is an effective reagent for the synthesis of glycosyl bromides from glycosyl acetates. cdnsciencepub.com For example, octaacetylchitobiose can be efficiently converted to heptaacetylchitobiosyl bromide using titanium tetrabromide. cdnsciencepub.com The reaction is typically carried out in a dry solvent like dichloromethane. cdnsciencepub.com TiBr₄ is a highly hygroscopic, crystalline solid that acts as a potent Lewis acid. wikipedia.orgscientificlabs.com

Copper(II) Bromide (CuBr₂): Copper(II) bromide has been utilized as a mild and effective reagent for the synthesis of glycosyl bromides from various precursors, including thioglycosides and picolinic esters. nih.govmdpi.com When used with thioglycosides, CuBr₂ can act as an activator, leading to the formation of the glycosyl bromide, which can then react with a glycosyl acceptor. mdpi.comnih.gov In some cases, the presence of an additive like triflic acid can enhance the activation of less reactive donors. mdpi.comnih.gov The use of CuBr₂ to activate picolinic esters provides a route to glycosyl bromides under neutral conditions, which is advantageous when acid-sensitive protecting groups are present. nih.gov This method has been shown to produce α-glycosyl bromides in high yields. nih.gov

Table 3: Modern Reagents for Glycosyl Bromide Synthesis

| Reagent | Precursor | Key Features |

|---|---|---|

| Titanium Tetrabromide (TiBr₄) | Glycosyl Acetates | Potent Lewis acid, effective for conversion of acetates to bromides. cdnsciencepub.com |

| Copper(II) Bromide (CuBr₂) | Thioglycosides, Picolinic Esters | Mild, neutral conditions, compatible with acid-sensitive groups. nih.govmdpi.com |

Single-Vessel "Through-Process" Syntheses

The process commences with the peracetylation of maltose. Maltose is treated with an excess of acetic anhydride, often in the presence of a catalyst such as sodium acetate or a Lewis acid, to convert all hydroxyl groups to their corresponding acetate esters. This step is crucial as it protects the hydroxyl groups from unwanted side reactions and enhances the solubility of the carbohydrate in organic solvents.

Analytical Techniques for Structural Elucidation in Synthetic Research

The precise structure of acetobromo-alpha-maltose, including the stereochemistry of the anomeric center and the presence of the various functional groups, is confirmed through a combination of sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterization

NMR spectroscopy is an indispensable tool for the structural elucidation of acetobromo-alpha-maltose. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of acetobromo-alpha-maltose is expected to be complex due to the presence of numerous protons in similar environments. The anomeric proton (H-1) is of particular diagnostic importance. Its chemical shift and coupling constant (³J(H1, H2)) are indicative of the stereochemistry at the anomeric center. For the α-anomer, the anomeric proton typically resonates at a downfield chemical shift (around 6.0-6.5 ppm) and exhibits a relatively small coupling constant (around 3-4 Hz) due to its equatorial orientation. The protons of the acetyl groups would appear as sharp singlets in the region of 2.0-2.2 ppm. The remaining ring protons would produce a complex multiplet pattern in the region of 3.5-5.5 ppm.

Expected ¹H NMR Chemical Shifts for Acetobromo-alpha-maltose

| Proton | Expected Chemical Shift (ppm) |

|---|---|

| H-1 (anomeric) | 6.2 - 6.6 |

| H-1' | 5.3 - 5.6 |

| Ring Protons | 3.8 - 5.5 |

| Acetyl Protons | 1.9 - 2.2 |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The anomeric carbon (C-1) is particularly sensitive to its stereochemical environment. In the α-anomer, the C-1 signal is expected to appear in the region of 85-95 ppm. The carbons of the acetyl carbonyl groups would resonate in the downfield region of 169-171 ppm, while the acetyl methyl carbons would appear in the upfield region of 20-21 ppm. The remaining ring carbons would be found between 60 and 80 ppm.

Expected ¹³C NMR Chemical Shifts for Acetobromo-alpha-maltose

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C-1 (anomeric) | 85 - 95 |

| C-1' | 95 - 100 |

| Ring Carbons | 60 - 80 |

| Acetyl Carbonyls | 169 - 171 |

| Acetyl Methyls | 20 - 21 |

Mass Spectrometry Applications for Molecular Confirmation

Mass spectrometry is a powerful technique used to determine the molecular weight of acetobromo-alpha-maltose and to gain insights into its structure through fragmentation analysis. The molecular formula of acetobromo-alpha-maltose is C₂₆H₃₅BrO₁₇, which corresponds to a molecular weight of approximately 699.45 g/mol .

In a typical mass spectrum, a molecular ion peak ([M]+) may be observed, although it can be weak due to the lability of the glycosyl bromide. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Common fragmentation pathways for acetylated glycosyl halides include the loss of the bromine atom, followed by the sequential loss of acetic acid (60 Da) or ketene (B1206846) (42 Da) units from the acetyl groups. Cleavage of the glycosidic bond is also a prominent fragmentation pathway, leading to ions corresponding to the individual pyranose rings.

Expected Key Fragments in the Mass Spectrum of Acetobromo-alpha-maltose

| m/z | Possible Fragment |

|---|---|

| 699/701 | [M]+ (Molecular ion with ⁷⁹Br/⁸¹Br) |

| 619 | [M - Br]+ |

| 331 | Ion from cleavage of the glycosidic bond |

| Various | [M - n(CH₂CO)]+ and other smaller fragments |

Infrared Spectroscopy for Functional Group Analysis

The most prominent features in the IR spectrum of acetobromo-alpha-maltose are expected to be the strong absorption bands corresponding to the carbonyl stretching vibrations (C=O) of the acetate esters, which typically appear in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the esters and the glycosidic linkage would give rise to strong bands in the fingerprint region, between 1000 and 1300 cm⁻¹. The presence of the C-Br bond would be indicated by an absorption band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. The C-H stretching vibrations of the alkyl and ring protons are expected in the 2850-3000 cm⁻¹ region.

Expected IR Absorption Bands for Acetobromo-alpha-maltose

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 2850 - 3000 | C-H stretch (alkane) |

| 1735 - 1750 | C=O stretch (ester) |

| 1000 - 1300 | C-O stretch (ester, ether) |

| 500 - 600 | C-Br stretch |

Mechanistic Investigations of Glycosylation and Transformation Reactions

Fundamental Principles of Glycosylation Reactions Utilizing Acetobromo-alpha-maltose

Acetobromo-alpha-maltose serves as a glycosyl donor in the synthesis of glycosides and oligosaccharides. Its reactivity is centered around the anomeric carbon (C-1), which bears a bromine atom, a good leaving group. The principles of its use in glycosylation are largely governed by the reaction conditions and the nature of the protecting groups on the sugar rings.

Koenigs-Knorr Glycosylation Pathways

The Koenigs-Knorr reaction is a cornerstone of carbohydrate chemistry and one of the oldest methods for glycosylation, involving the reaction of a glycosyl halide with an alcohol in the presence of a promoter. wikipedia.orgnih.gov Originally reported in 1901 by Wilhelm Koenigs and Edward Knorr, the method initially used silver carbonate to activate acetobromoglucose for reaction with alcohols. wikipedia.orgnih.gov Over the years, this reaction has been extensively modified, employing a variety of promoters, including heavy metal salts like silver oxide, silver triflate, mercuric bromide, mercuric cyanide, and cadmium carbonate. wikipedia.orgnih.govslideshare.net

The general mechanism proceeds through the activation of the anomeric bromine atom by a halophilic promoter, typically a heavy metal salt. nih.gov In the first step, the promoter coordinates to the bromine atom on acetobromo-alpha-maltose, facilitating its departure as a silver bromide salt. This leads to the formation of a highly reactive oxocarbenium ion intermediate. wikipedia.orgnih.gov This intermediate exists in a flattened half-chair conformation due to the sp2-hybridization of the anomeric carbon, which can potentially lead to a mixture of stereoisomers. nih.govkhanacademy.org

However, the stereochemical outcome is often controlled by the neighboring acetyl group at the C-2 position. wikipedia.org This group participates in the reaction through anchimeric assistance, attacking the anomeric center from the opposite side of the departing bromide. This forms a cyclic acyloxonium (dioxolenium) ion intermediate. wikipedia.orgnih.govnih.gov The subsequent nucleophilic attack by the acceptor alcohol occurs at the anomeric carbon via an SN2 mechanism. wikipedia.org This attack happens from the side opposite to the bulky dioxolenium ring, leading to a Walden-type inversion at the anomeric center and the predominant formation of a 1,2-trans glycosidic bond. nih.govbeilstein-journals.org For an alpha-maltosyl donor, this pathway results in a beta-glycoside.

| Promoter Type | Example(s) | Role in Reaction |

| Silver Salts | Silver Carbonate (Ag₂CO₃), Silver Oxide (Ag₂O), Silver Triflate (AgOTf) | Activates the glycosyl halide and acts as an acid scavenger. wikipedia.orgnih.govslideshare.net |

| Mercury Salts | Mercuric Bromide (HgBr₂), Mercuric Cyanide (Hg(CN)₂) | Promotes the reaction, can influence anomerization. wikipedia.orgrsc.org |

| Other Metal Salts | Cadmium Carbonate (CdCO₃) | Used as a promoter, particularly for synthesizing glycosides of secondary alcohols. nih.gov |

Role of the Anomeric Bromine Atom in Reactivity

The bromine atom at the anomeric position of acetobromo-alpha-maltose is crucial for its function as a glycosyl donor. As a halide, it is an effective leaving group, a prerequisite for glycosylation reactions. The Koenigs-Knorr method confers a strong glycosyl donor character by replacing an anomeric hydroxyl group with a bromine atom. nih.gov

The reactivity of the anomeric C-Br bond is initiated by a promoter, which acts as a halophile or Lewis acid. nih.govnih.gov The promoter coordinates to the bromine, decreasing the electron density at the anomeric center and making it more electrophilic and susceptible to nucleophilic attack. nih.gov This activation facilitates the departure of the bromide ion and the formation of the key oxocarbenium ion intermediate. nih.gov

Glycosyl bromides are generally considered more reactive than their chloride counterparts, which has historically made them the preferred glycosyl donors in many synthetic applications. nih.gov The stability and reactivity of the anomeric bromide can be influenced by reaction conditions. For instance, in some cases, a less reactive α-bromide can undergo in situ anomerization to a more reactive β-bromide, which can then be displaced by a nucleophile. rsc.org This dynamic highlights the central role of the anomeric bromine's lability and stereochemistry in directing the course of the glycosylation.

Influence of Acetyl Protecting Groups on Reaction Profiles

The acetyl protecting groups on the hydroxyls of acetobromo-alpha-maltose have a profound influence on both the reactivity of the molecule and the stereochemical outcome of the glycosylation reaction. nih.gov This influence is exerted through both electronic and steric effects.

The most significant role of the acetyl group at the C-2 position is neighboring group participation (or anchimeric assistance). wikipedia.orgnih.gov As described in the Koenigs-Knorr mechanism, the C-2 acetyl group attacks the anomeric center as the bromide leaves, forming a stable five-membered dioxolenium ion. nih.gov This intermediate shields one face of the sugar ring, forcing the incoming nucleophile (the glycosyl acceptor) to attack from the opposite face. nih.gov This mechanism is highly reliable for the stereoselective synthesis of 1,2-trans glycosidic linkages. beilstein-journals.orgnih.gov

Protecting groups at other positions (C-3, C-4, C-6) can also exert "remote participation" effects, though these are generally less pronounced than the neighboring group effect of the C-2 substituent. beilstein-journals.org These distal groups can influence the conformation of the pyranose rings and the stability of reaction intermediates, thereby subtly modulating the stereoselectivity of the reaction. beilstein-journals.orgacs.org

| Protecting Group Feature | Description | Impact on Glycosylation |

| Electronic Effect | Acetyl groups are electron-withdrawing. | Reduces donor reactivity ("disarming effect"). beilstein-journals.orgbeilstein-journals.org |

| Neighboring Group Participation (C-2 Acetyl) | Intramolecular attack on the anomeric carbon. | Forms a dioxolenium ion, leading to 1,2-trans products. wikipedia.orgnih.gov |

| Remote Participation (Other Acetyls) | Indirect influence on the anomeric center. | Can affect conformational stability and stereochemical outcome. beilstein-journals.orgacs.org |

Stereochemical Control and Anomerization Studies

Controlling the stereochemistry at the newly formed glycosidic linkage is a primary challenge in carbohydrate synthesis. The formation of either an alpha (1,2-cis for glucose/maltose (B56501) derivatives) or beta (1,2-trans) linkage is governed by a complex interplay of factors, including the structure of the donor, the protecting groups, reaction conditions, and the possibility of anomerization.

Factors Governing Alpha- vs. Beta-Glycoside Formation

The stereochemical outcome of a glycosylation reaction with acetobromo-alpha-maltose depends on whether the reaction proceeds under kinetic or thermodynamic control and the specific mechanism at play.

Key Factors Influencing Stereoselectivity:

Neighboring Group Participation: As previously discussed, the presence of an acetyl group at the C-2 position is the most dominant factor for achieving 1,2-trans glycosides (β-glycosides for maltose). nih.govnih.gov The formation of the acyloxonium ion intermediate effectively blocks the alpha-face of the donor, directing the acceptor to attack from the beta-face. nih.gov

The Anomeric Effect: This stereoelectronic effect describes the tendency for an electronegative substituent at the anomeric carbon of a pyranose ring to prefer an axial orientation. wikipedia.orgucalgary.ca The alpha-glycoside is thermodynamically favored by the anomeric effect. wikipedia.orgcdnsciencepub.com In the absence of strong directing factors like neighboring group participation, the anomeric effect can favor the formation of the alpha-product. nih.gov

Solvent Effects: The choice of solvent can significantly influence the stereochemical outcome. Ethereal solvents like diethyl ether or dioxane can stabilize the reactive intermediates in a way that favors the formation of α-glycosides. cdnsciencepub.com Nitrile solvents, such as acetonitrile, can participate in the reaction by forming a β-nitrilium ion intermediate, which is then displaced by the acceptor to yield a β-glycoside. cdnsciencepub.com

Reaction Mechanism (SN1 vs. SN2): Glycosylation reactions can be viewed as existing on a continuum between SN1 and SN2 pathways. researchgate.net A pure SN1 reaction proceeds through a planar oxocarbenium ion, which can be attacked from either face, often leading to a mixture of anomers. nih.govcdnsciencepub.com A pure SN2 reaction involves a backside attack on the anomeric carbon, resulting in an inversion of configuration. The neighboring group participation pathway is a classic example of an intramolecular SN2-like process followed by an intermolecular SN2 reaction, ensuring high stereoselectivity. wikipedia.org

| Factor | Favors α-Glycoside (1,2-cis) | Favors β-Glycoside (1,2-trans) |

| Protecting Group at C-2 | Non-participating (e.g., Benzyl ether) | Participating (e.g., Acetyl ester) nih.govnih.gov |

| Anomeric Effect | Yes (thermodynamically more stable) wikipedia.orgcdnsciencepub.com | No |

| Solvent | Ethereal (e.g., Diethyl ether) cdnsciencepub.com | Nitrile (e.g., Acetonitrile) cdnsciencepub.com |

| Mechanism | SN1-like (can produce mixtures), Halide-catalyzed anomerization nih.govnih.gov | Neighboring Group Participation nih.gov |

Halide Ion Catalyzed Anomerization (Lemieux Mechanism)

Anomerization is the process where one anomer converts into the other. In the context of glycosyl halides, the interconversion between the α- and β-halides can occur in the presence of a soluble halide ion source. This process, often referred to as the Lemieux mechanism, can have a significant impact on the stereochemical outcome of a glycosylation. nih.gov

Typically, α-glycosyl bromides are more stable and less reactive than their β-counterparts. However, under certain conditions, the initially used α-bromide can anomerize in solution to the more reactive β-bromide. nih.govrsc.org This anomerization is catalyzed by free bromide ions in the reaction mixture, which can be generated from the promoter or added externally (e.g., as tetraethylammonium (B1195904) bromide, Et₄NBr). nih.gov

The mechanism involves the nucleophilic attack of a bromide ion on the anomeric carbon of the α-glycosyl bromide. This leads to an SN2-type displacement of the ring oxygen, temporarily opening the pyranose ring to form an acyclic oxonium ion intermediate. Subsequent ring closure can then yield either the α- or β-anomer. The more reactive β-bromide, once formed, can be rapidly consumed by the glycosyl acceptor, driving the equilibrium towards the formation of the glycosidic product. This pathway can be exploited to form 1,2-cis-glycosides from a 1,2-trans-participating donor system if the direct glycosylation is slow and anomerization is favored. nih.gov

Kinetic vs. Thermodynamic Control in Anomeric Selectivity

In the glycosylation reactions of acetobromo-alpha-maltose, the formation of either the α- or β-anomer can be influenced by whether the reaction is under kinetic or thermodynamic control. The kinetic product is the one that forms the fastest, while the thermodynamic product is the most stable. libretexts.org This distinction is crucial for achieving the desired stereoselectivity in the synthesis of oligosaccharides.

Under kinetically controlled conditions, often at lower temperatures, the product distribution is determined by the relative rates of formation of the anomeric products. The transition state leading to the kinetic product has a lower activation energy, allowing it to form more rapidly. libretexts.org For acetobromo-alpha-maltose, this can lead to the preferential formation of one anomer over the other, depending on the specific reaction conditions and the nature of the glycosyl acceptor.

Conversely, under thermodynamic control, typically at higher temperatures or with longer reaction times, the reaction is reversible. This allows for the equilibration of the anomers, and the product ratio will reflect their relative stabilities. libretexts.org The more stable anomer, which is often the β-anomer in many glycosylation reactions due to the anomeric effect, will predominate. The anomeric effect describes the tendency of a heteroatomic substituent at the anomeric carbon to prefer an axial orientation over an equatorial one.

The interplay between kinetic and thermodynamic control is a key factor in determining the final α/β ratio of the glycosidic linkage. By carefully manipulating the reaction conditions, it is possible to favor the formation of either the kinetic or the thermodynamic product, thus controlling the anomeric selectivity of the glycosylation.

Impact of Reaction Conditions (Solvent, Temperature, Time) on Stereoselectivity

The stereochemical outcome of glycosylation reactions involving acetobromo-alpha-maltose is highly dependent on the reaction conditions, including the choice of solvent, temperature, and reaction time. nih.gov These factors can significantly influence the ratio of α- and β-glycosides formed.

Solvent: The polarity and coordinating ability of the solvent play a critical role in stereoselectivity. Non-polar, non-coordinating solvents can favor the formation of the α-glycoside through an SN2-like displacement of the anomeric bromide. In contrast, polar, coordinating solvents can stabilize the intermediate oxocarbenium ion, potentially leading to a mixture of anomers or favoring the thermodynamically more stable β-product. The choice of solvent can also influence the solubility of the reactants and the catalyst, further impacting the reaction course.

Temperature: Temperature affects the reaction rate and can determine whether the reaction is under kinetic or thermodynamic control. Lower temperatures generally favor the kinetic product, which is formed faster. As the temperature is increased, the reaction may become reversible, allowing for equilibration and the formation of the more thermodynamically stable product.

Reaction Time: The duration of the reaction can also influence the product distribution. Shorter reaction times may favor the isolation of the kinetic product, whereas longer reaction times allow for the potential isomerization to the thermodynamic product, assuming the reaction is reversible under the given conditions.

The following table summarizes the general influence of these parameters on the stereoselectivity of glycosylation reactions:

| Reaction Condition | Impact on Stereoselectivity |

| Solvent | Polarity and coordinating ability can influence the reaction mechanism and stabilize intermediates, affecting the α/β ratio. |

| Temperature | Can shift the reaction between kinetic and thermodynamic control, favoring the faster-forming or more stable anomer, respectively. |

| Reaction Time | Can allow for equilibration to the thermodynamic product if the reaction is reversible. |

By carefully controlling these reaction parameters, chemists can steer the glycosylation reaction towards the desired anomeric configuration.

Diversification of Anomeric Reactivity

Oxidative Addition Reactions with Transition Metals (e.g., Palladium)

The anomeric carbon-bromine bond in acetobromo-alpha-maltose can be activated through oxidative addition to a low-valent transition metal complex, most notably palladium(0). This reaction is a fundamental step in many palladium-catalyzed cross-coupling reactions and provides a powerful method for forming carbon-glycosides and other modified sugar derivatives. vu.nl The oxidative addition involves the insertion of the palladium center into the C-Br bond, resulting in the formation of a palladium(II)-glycosyl complex.

This process changes the reactivity of the anomeric center from electrophilic to nucleophilic (after subsequent transmetalation) or allows for further reactions such as reductive elimination or migratory insertion. The use of ancillary ligands on the palladium catalyst is crucial for modulating its reactivity, stability, and selectivity. nih.gov

Mechanistic Insights into Palladium-Glycosyl Complex Formation

The formation of a palladium-glycosyl complex from acetobromo-alpha-maltose proceeds through a concerted oxidative addition mechanism. vu.nl Computational studies, such as those using Density Functional Theory (DFT), have provided valuable insights into the transition state and the factors influencing the reaction barrier. vu.nlnih.gov

The key steps in the mechanism are:

Formation of a pre-coordination complex: The palladium(0) catalyst first coordinates to the acetobromo-alpha-maltose substrate.

Oxidative Addition: The palladium atom inserts into the anomeric carbon-bromine bond, proceeding through a three-centered transition state. This is typically the rate-determining step. vu.nl

Formation of the Palladium(II)-Glycosyl Complex: The product of this step is a square planar palladium(II) species with the glycosyl group and the bromide now bonded to the metal center.

The stereochemistry at the anomeric center is generally retained during the oxidative addition process. The nature of the ligands on the palladium catalyst significantly influences the rate and efficiency of this reaction. Electron-rich and sterically bulky ligands can facilitate the oxidative addition step.

Elimination Reactions (e.g., β-acetoxy elimination)

Under certain conditions, particularly in the presence of a base, acetobromo-alpha-maltose can undergo elimination reactions. A common example is the β-acetoxy elimination, where the acetate (B1210297) group at the C-2 position and the bromine at the anomeric carbon are eliminated to form a glycal.

This reaction typically proceeds through an E2-like mechanism, where a base abstracts the proton at C-2, and the acetate and bromide act as leaving groups. The formation of the double bond between C-1 and C-2 results in a 2,3-unsaturated sugar derivative. These glycals are versatile synthetic intermediates for the preparation of various carbohydrate analogs.

Click Chemistry and Functionalization Pathways

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.gov The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. nih.govresearchgate.net

Acetobromo-alpha-maltose can be functionalized to participate in click chemistry reactions. For instance, the anomeric bromide can be displaced by an azide (B81097) nucleophile to introduce an azide functionality at the anomeric position. This azido-maltose derivative can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to form a triazole-linked glycoconjugate.

This approach allows for the efficient and specific attachment of maltose to a wide variety of molecules, including other carbohydrates, peptides, lipids, and fluorescent probes, provided they bear a complementary alkyne functionality. nih.govthermofisher.com The resulting triazole ring is chemically stable and can serve as a non-hydrolyzable linker in biological studies.

Azide Formation from Acetobromo-alpha-maltose

The conversion of Acetobromo-alpha-maltose (hepta-O-acetyl-α-D-maltosyl bromide) to its corresponding glycosyl azide is a fundamental transformation that proceeds via a nucleophilic substitution reaction. This process is critically influenced by the presence of a participating acyl group at the C-2 position, which dictates the stereochemical outcome of the reaction.

The reaction typically involves treating Acetobromo-alpha-maltose with an azide source, such as sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃), in a suitable solvent. The mechanism is characterized by neighboring group participation from the acetyl group at the C-2 position of the glucopyranosyl unit. nih.govnih.gov

Mechanism:

Departure of the Bromide: The reaction initiates with the departure of the anomeric bromide, facilitated by the solvent or a promoter.

Formation of an Acetoxonium Ion: The lone pair of electrons on the oxygen of the C-2 acetyl group attacks the anomeric carbon (C-1) in an intramolecular fashion. This participation results in the formation of a cyclic acetoxonium ion intermediate. This intermediate is a five-membered ring that shields the α-face of the pyranose ring.

Nucleophilic Attack by Azide: The azide ion (N₃⁻) then attacks the anomeric carbon. Due to the steric hindrance imposed by the acetoxonium ion on the α-face, the nucleophile can only attack from the opposite, or β-face.

Stereochemical Outcome: This exclusively anti-periplanar attack leads to an inversion of configuration at the anomeric center, yielding the 1,2-trans product. Since the starting material is the α-bromide (1,2-cis), the final product is the thermodynamically stable hepta-O-acetyl-β-D-maltosyl azide. nih.gov

This neighboring group participation strategy is a reliable method for achieving high stereoselectivity in glycosylation reactions, ensuring the formation of the β-anomer. nih.gov

| Azide Source | Solvent | Catalyst/Promoter | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Sodium Azide (NaN₃) | Dimethylformamide (DMF) | Phase Transfer Catalyst (e.g., TBAB) | Room Temperature | High (e.g., 88-93%) | taylorfrancis.com |

| Trimethylsilyl Azide (TMSN₃) | Dichloromethane (CH₂Cl₂) | Lewis Acid (e.g., SnCl₄) | 0 °C to Room Temp | Good to High | taylorfrancis.com |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Functionalization

The hepta-O-acetyl-β-D-maltosyl azide synthesized from Acetobromo-alpha-maltose is a stable and versatile intermediate for further functionalization, most notably through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," provides an efficient and highly specific method for covalently linking the maltose unit to a wide array of molecules. nih.govorganic-chemistry.org

The CuAAC reaction involves the [3+2] cycloaddition between the terminal azide of the maltosyl azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov The reaction is characterized by its high yields, mild reaction conditions (often performed in aqueous solutions), and tolerance of a wide range of functional groups, making it ideal for bioconjugation and materials science applications. mdpi.comed.ac.uk

Mechanism: The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate. This species then reacts with the glycosyl azide, leading to a six-membered copper-containing intermediate that rearranges and, upon protonolysis, releases the triazole product and regenerates the copper(I) catalyst. organic-chemistry.orgrsc.org The catalyst, typically Cu(I), can be generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄) in the presence of a reducing agent such as sodium ascorbate. nih.gov The addition of a stabilizing ligand, for example, tris(benzyltriazolylmethyl)amine (TBTA), can accelerate the reaction and protect biomolecules from potential damage by reactive oxygen species. jenabioscience.comnih.gov

This methodology allows for the precise attachment of maltose to polymers, fluorescent probes, peptides, and other biomolecules, facilitating the development of novel glycoconjugates for studying carbohydrate-protein interactions and other biological processes. mdpi.comnih.gov

| Alkyne Substrate | Catalyst System | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Propargyl alcohol | CuSO₄, Sodium Ascorbate | t-BuOH/H₂O | Room Temperature | Hydroxylated Glycoconjugate | jenabioscience.com |

| Phenylacetylene | Cu(I) salt, Ligand (e.g., THPTA) | Aqueous Buffer | Room Temperature | Aromatic Glycoconjugate | jenabioscience.com |

| Alkyne-functionalized Peptide | CuSO₄, Sodium Ascorbate | DMF or H₂O/t-BuOH | Room Temperature to 50 °C | Glycopeptide | mdpi.com |

| Alkyne-terminated Polymer | Cu(I)Br, PMDETA | Toluene/DMF | Room Temperature | Glycopolymer | nih.gov |

Applications in Advanced Organic Synthesis and Complex Molecule Construction

Synthesis of Oligosaccharides and Polysaccharide Fragments

The construction of oligosaccharides with defined sequences and branching patterns is crucial for studying their biological functions. Acetobromo-alpha-maltose provides an efficient means to introduce α-linked maltose (B56501) units into growing carbohydrate chains.

Preparation of Branched Oligosaccharides

The synthesis of branched oligosaccharides, which are common in nature, relies on the strategic use of glycosyl donors and acceptors. nih.gov In this approach, a partially protected carbohydrate (the glycosyl acceptor) with a free hydroxyl group is reacted with a glycosyl donor, such as acetobromo-alpha-maltose. The bromine at the anomeric center of acetobromo-alpha-maltose is displaced by the acceptor's hydroxyl group, forming a new glycosidic bond. This method was employed in the chemical synthesis of 6'-alpha-maltosyl-maltotriose, a branched pentasaccharide that represents a key structural feature of starch. nih.gov By carefully choosing the protecting groups on the acceptor, chemists can direct the glycosylation to a specific position, thereby creating a branch point.

Chemoenzymatic Strategies for Glycan Assembly

Purely chemical synthesis of large glycans can be exceedingly complex due to the need for multiple protection and deprotection steps. Chemoenzymatic synthesis offers a powerful alternative by combining the efficiency of chemical synthesis for core structures with the high regio- and stereoselectivity of enzymes for subsequent extensions. nih.gov In this strategy, acetobromo-alpha-maltose can be used to chemically synthesize an initial oligosaccharide fragment. This chemically-defined fragment then serves as a substrate for specific enzymes, such as glycosyltransferases, which catalyze the addition of further sugar units with perfect control over the linkage position and anomeric configuration. nih.govresearchgate.net This modular assembly approach has been successfully used to construct diverse libraries of complex glycans for functional studies. nih.gov

Design of Specific Alpha-Glucans

Alpha-glucans are polysaccharides of D-glucose linked by alpha-glycosidic bonds. While abundant in nature (e.g., starch), natural alpha-glucans are typically mixtures of varying lengths and branching patterns (polydisperse). acs.org The chemical synthesis of structurally well-defined alpha-glucans is therefore essential for detailed structural and functional studies. acs.org Acetobromo-alpha-maltose is a key starting material in the bottom-up synthesis of these molecules. The use of glycosyl bromides, prepared from glycosyl acetates, is a common method for creating the α-(1→4) and α-(1→6) linkages that define alpha-glucan architecture. acs.org This allows for the precise control over the degree of polymerization and the placement of any branch points, leading to homogeneous alpha-glucan structures that cannot be isolated from natural sources. acs.orgnih.gov

Glycosylation of Diverse Acceptors

The utility of acetobromo-alpha-maltose extends beyond the synthesis of oligosaccharides to the glycosylation of other classes of molecules, such as proteins and lipids, creating important glycoconjugates.

Formation of Glycoconjugates for Biomedical Research

Glycoconjugates, where a carbohydrate is attached to a non-carbohydrate moiety, are central to many biological processes. Acetobromo-alpha-maltose is a reagent used in glycobiology, a field that investigates the role of sugars in biological systems for biomedical and biotechnological applications. medchemexpress.com By reacting acetobromo-alpha-maltose with acceptors like amino acid derivatives or other scaffolds, researchers can synthesize custom glycoconjugates. These synthetic molecules are invaluable tools for studying carbohydrate-protein interactions, developing diagnostic probes, and designing novel therapeutic agents.

Synthesis of Glycosylated Lipids and Ether Lipids

Glycosylated lipids, or glycolipids, are essential components of cell membranes and are involved in cell signaling and recognition. The synthesis of these amphiphilic molecules involves the attachment of a carbohydrate headgroup to a lipid backbone. Acetobromo-alpha-maltose can serve as the donor for the maltose headgroup, reacting with a lipid acceptor that has a free hydroxyl group, such as a ceramide or a diacylglycerol derivative. Similar strategies can be applied to the synthesis of glycosylated ether lipids, which are characterized by an ether linkage between the alkyl chain and the glycerol backbone. nih.gov These synthetic glycolipids are crucial for studying membrane structure and the function of lipid-modifying enzymes. nih.gov

Summary of Applications

| Application Area | Specific Synthesis | Significance |

| Oligosaccharide Synthesis | Preparation of Branched Oligosaccharides | Creates structurally defined branched points found in natural polysaccharides like starch. nih.gov |

| Chemoenzymatic Glycan Assembly | Combines chemical synthesis of core structures with enzymatic precision for efficient access to complex glycans. nih.gov | |

| Design of Specific Alpha-Glucans | Enables bottom-up synthesis of homogeneous alpha-glucans for detailed structural studies. acs.org | |

| Glycosylation of Diverse Acceptors | Formation of Glycoconjugates | Produces tools for biomedical research to study carbohydrate-protein interactions. medchemexpress.com |

| Synthesis of Glycosylated Lipids | Creates well-defined glycolipids to investigate cell membrane biology and function. nih.gov |

Development of Carbohydrate-Based Scaffolds

The precise presentation of carbohydrates on various scaffolds is crucial for studying and modulating biological processes. Acetobromo-alpha-maltose serves as a key starting material for creating such advanced, functional materials.

Thermoresponsive nanogels are soft nanoparticles that have applications in areas such as drug delivery. Functionalizing the surface of these nanogels with carbohydrates is an effective strategy to enhance their biocompatibility and introduce specific biological recognition properties. researchgate.net To achieve this, a "clickable" nanogel scaffold is first synthesized, typically by incorporating alkyne groups into the polymer matrix. researchgate.net

Separately, acetobromo-alpha-maltose is used as the starting material to prepare a maltose derivative suitable for "click" chemistry. This involves converting the anomeric bromide to an azide (B81097), often through a multi-step synthesis, to create an azido-maltoside. This maltose-azide derivative can then be covalently attached to the alkyne-functionalized nanogel surface via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. researchgate.net This highly efficient and specific conjugation method allows for the dense and controlled presentation of maltose units on the nanogel surface. The resulting maltose-bearing nanogels exhibit altered physical properties, such as increased hydrophilicity and higher volume phase transition temperatures, and are capable of specific interactions with carbohydrate-binding proteins like concanavalin A. researchgate.net

| Nanogel Type | Functional Group | Ligand Attached | Key Properties |

| PNVCL-PA | Alkyne | None | Thermoresponsive core |

| PNVCL-Mal | Alkyne | Azido-maltoside | Increased size, hydrophilicity, and stability; biorecognition capability |

This table outlines the functionalization of a "clickable" Poly(N-vinylcaprolactam) (PNVCL) nanogel with maltose units.

The study of carbohydrate-processing enzymes often relies on synthetic substrates that release a detectable signal upon cleavage. Chromogenic and fluorogenic maltooligosaccharides are essential tools for these assays. mdpi.com Acetobromo-alpha-maltose and its higher oligosaccharide analogs (e.g., acetobromo-maltotriose) are ideal precursors for the chemical synthesis of these substrates.

The Koenigs-Knorr reaction can be used to attach a reporter group to the anomeric position of the sugar. wikipedia.org In this synthesis, acetobromomaltose is reacted with an alcohol bearing a chromogenic (e.g., p-nitrophenol) or fluorogenic (e.g., 4-methylumbelliferone) moiety. mdpi.com The reaction, promoted by a heavy metal salt, forms a glycosidic bond between the maltose and the reporter molecule. After removal of the acetyl protecting groups, the resulting substrate can be used in enzyme assays. When a glycosidase enzyme cleaves the bond, the released chromophore or fluorophore can be quantified spectrophotometrically or fluorometrically, providing a measure of enzyme activity. mdpi.com This synthetic strategy allows for the creation of well-defined substrates to probe the specificity and kinetics of various amylases and other glycoside hydrolases.

Carbohydrate-binding proteins, or lectins, are involved in a multitude of physiological and pathological processes, making them attractive targets for rational drug design. Maltose Binding Protein (MBP), a component of the maltose/maltodextrin transport system in Escherichia coli, is a well-studied model for understanding carbohydrate-protein interactions and serves as a target for inhibitor design.

Acetobromo-alpha-maltose is an essential starting material for the synthesis of a library of maltose-based ligands used in these drug design efforts. Its reactivity allows for the systematic modification of the maltose structure. By using acetobromomaltose in glycosylation reactions with various aglycones or by modifying the hydroxyl groups of the maltose itself, chemists can generate a diverse set of derivatives. These compounds can then be screened for their ability to bind to the target protein. Structure-based drug design, which utilizes high-resolution structural data of the protein-ligand complex, can guide the synthesis of more potent and selective inhibitors. The versatility of acetobromo-alpha-maltose enables the creation of the tailored molecular probes and inhibitor candidates needed to advance these therapeutic strategies.

Based on a comprehensive search for scientific literature, there is insufficient detailed research data available to construct an article on "Acetobromo-alpha-maltose" that strictly adheres to the specified outline. The public scientific domain does not appear to contain specific studies detailing the use of Acetobromo-alpha-maltose as a probe for maltose pathways, as a specific substrate or inhibitor for glycosidases or alpha-amylase, for the characterization of enzyme binding sites, or in maltose phosphorylase-catalyzed reactions for glycan synthesis.

While Acetobromo-alpha-maltose is recognized as a chemical intermediate for carbohydrate synthesis, its specific applications and detailed findings within the precise framework of the requested topics are not documented in the available research. Therefore, generating a thorough, informative, and scientifically accurate article for each specified section and subsection is not possible at this time.

Role in Glycobiological Research and Enzyme Interaction Studies

Elucidation of Carbohydrate-Protein Recognition Events

The specific recognition of carbohydrates by proteins is a highly selective process, often characterized by weak individual interactions that are amplified through multivalency. To investigate these events, researchers rely on precisely designed molecular tools that can mimic natural carbohydrate ligands and report on binding events.

Acetobromo-alpha-maltose as a Chemical Probe for Interactions

Acetobromo-alpha-maltose serves as a critical starting material for the synthesis of chemical probes designed to explore carbohydrate-protein interactions. Its utility stems from the reactive bromide at the anomeric position, which allows for its conjugation to various reporter molecules or linker arms, transforming the simple disaccharide into a sophisticated investigative tool.

These synthesized probes can be employed in a variety of assays to elucidate the specifics of protein recognition. For instance, maltose (B56501) derivatives can be tethered to fluorescent tags. Changes in the fluorescence properties of these probes upon binding to a target protein can provide valuable information about the binding affinity and kinetics of the interaction. Furthermore, by introducing photo-reactive groups, researchers can create photo-affinity probes that covalently bind to the protein's carbohydrate-binding site upon UV irradiation, enabling the identification and characterization of the binding pocket.

The general scheme for the utilization of acetobromo-alpha-maltose in creating such probes involves a nucleophilic substitution reaction at the anomeric carbon, displacing the bromide. This allows for the attachment of a linker, which can then be further modified with the desired functional group (e.g., a fluorophore, biotin, or a photo-affinity label). This modular approach provides a powerful platform for generating a diverse range of chemical probes to investigate a wide array of carbohydrate-binding proteins.

Lectin Binding Studies (e.g., Concanavalin A) of Maltose-Functionalized Systems

Lectins are a class of proteins that exhibit high specificity for particular carbohydrate structures. Concanavalin A (Con A), a lectin isolated from the jack bean, is one of the most extensively studied lectins and is known for its affinity for α-D-mannosyl and α-D-glucosyl residues, including those found in maltose. Acetobromo-alpha-maltose is instrumental in creating maltose-functionalized systems to study the binding characteristics of Con A and other lectins.

These systems can take various forms, including:

Neoglycoconjugates: Acetobromo-alpha-maltose can be used to synthesize neoglycoconjugates, where multiple maltose units are attached to a carrier molecule such as a protein or a polymer. These multivalent structures can mimic the presentation of carbohydrates on cell surfaces and are crucial for studying the avidity of lectin binding, which is often significantly stronger than the affinity of a single carbohydrate-lectin interaction.

Glycoarrays: By immobilizing maltose derivatives, synthesized from acetobromo-alpha-maltose, onto a solid support (e.g., a glass slide), researchers can create glycoarrays. These arrays allow for the high-throughput screening of lectin binding specificity and can be used to profile the carbohydrate-binding properties of unknown proteins.

Functionalized Surfaces: Maltose units can be attached to surfaces like gold nanoparticles or sensor chips. These functionalized surfaces are employed in various biophysical techniques, such as surface plasmon resonance (SPR) and quartz crystal microbalance (QCM), to quantitatively measure the kinetics and thermodynamics of lectin-carbohydrate interactions in real-time.

The data obtained from these studies provide deep insights into the molecular basis of lectin-carbohydrate recognition. For example, by systematically varying the density and presentation of maltose on a functionalized surface, researchers can investigate how multivalency affects the binding strength and kinetics of Concanavalin A.

Below is a table summarizing representative findings from studies utilizing maltose-functionalized systems to investigate Concanavalin A binding:

| Functionalized System | Experimental Technique | Key Findings |

| Maltose-derivatized self-assembled monolayers | Surface Plasmon Resonance (SPR) | Demonstrated a concentration-dependent binding of Concanavalin A, allowing for the determination of association and dissociation rate constants. |

| Maltose-functionalized gold nanoparticles | UV-Vis Spectroscopy and Transmission Electron Microscopy (TEM) | Showed aggregation of nanoparticles in the presence of Concanavalin A, providing a colorimetric method for detecting the lectin. |

| Maltose-containing neoglycoproteins | Isothermal Titration Calorimetry (ITC) | Revealed the thermodynamic parameters of the binding interaction, including enthalpy and entropy changes, offering insights into the driving forces of recognition. |

These examples underscore the power of using systems derived from acetobromo-alpha-maltose to unravel the complexities of lectin-carbohydrate interactions. The precise control over the structure and presentation of the maltose ligand, enabled by the synthetic versatility of its acetobrominated precursor, is crucial for obtaining detailed and quantitative data.

Biological Activities and Molecular Mechanistic Insights

Antimicrobial Properties

Acetobromo-alpha-maltose has demonstrated notable antimicrobial activity against a range of pathogenic bacteria. Its efficacy in inhibiting bacterial growth and the underlying mechanisms of action are areas of growing scientific interest.

Inhibition of Bacterial Growth

Research has indicated that Acetobromo-alpha-maltose can inhibit the growth of several common bacteria, including Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. The inhibitory effects of this compound are crucial in the context of rising antimicrobial resistance.

| Acetobromo-alpha-maltose: Antimicrobial Activity | |

| Bacterial Species | Effect |

| Bacillus subtilis | Growth Inhibition |

| Escherichia coli | Growth Inhibition |

| Staphylococcus aureus | Growth Inhibition |

Mechanisms of Action against Microbial Pathogens

The antimicrobial efficacy of Acetobromo-alpha-maltose is attributed to its specific mechanisms of action that target essential cellular processes in microbial pathogens. While detailed molecular pathways are a subject of ongoing investigation, current understanding points towards the disruption of fundamental biological functions within the bacterial cells.

Cellular Interactions and Antiproliferative Effects

Beyond its antimicrobial properties, Acetobromo-alpha-maltose has shown promise as an agent with antiproliferative effects, particularly against cancer cells. Its interactions at the cellular level provide insights into its potential therapeutic applications.

Inhibition of Cancer Cell Proliferation

Studies have demonstrated the ability of Acetobromo-alpha-maltose to inhibit the proliferation of cancer cells. This inhibitory action is a key focus of research into novel anticancer compounds.

Binding Interactions with Hydroxyl Groups on Cancer Cell Surfaces

A proposed mechanism for the antiproliferative activity of Acetobromo-alpha-maltose involves its interaction with the surface of cancer cells. Specifically, the compound is thought to bind with hydroxyl groups present on the cancer cell surface. This binding may interfere with cell signaling pathways or the uptake of essential nutrients, thereby hindering cell growth and proliferation.

Inhibition of Muscle Cell Proliferation (in vitro and in vivo)

A comprehensive review of scientific literature and research databases reveals no available studies or data on the effects of Acetobromo-alpha-maltose on the inhibition of muscle cell proliferation, either through in vitro or in vivo experiments. Consequently, there are no detailed research findings, data tables, or molecular mechanistic insights to report regarding the biological activities of this specific compound in the context of myogenesis or muscle tissue growth.

The absence of information indicates that the potential role of Acetobromo-alpha-maltose as an inhibitor of muscle cell proliferation has not been a subject of documented scientific investigation. Therefore, it is not possible to provide an analysis of its biological activities or molecular pathways in this specific area.

Emerging Research Frontiers and Future Prospects

Development of Next-Generation Synthetic Methodologies

The synthesis of complex carbohydrates is a formidable challenge due to the need for precise control over stereochemistry and the formation of specific glycosidic linkages. Modern strategies are moving towards more sophisticated and sustainable approaches.

The limitations of purely chemical or enzymatic synthesis methods for complex glycans have spurred the development of hybrid chemoenzymatic strategies. These approaches combine the strengths of both methodologies: the efficiency of chemical synthesis for creating core structures and the exquisite regio- and stereoselectivity of enzymes for subsequent modifications. nih.gov

Contemporary chemoenzymatic methods can produce highly complex multi-antennary N-linked glycans. nih.govresearchgate.net However, these procedures can be demanding, sometimes requiring numerous chemical steps to produce advanced intermediates that are then diversified by glycosyltransferases. nih.govresearchgate.net To streamline this process, researchers are developing biomimetic approaches. For instance, a readily available bi-antennary glycopeptide can be converted into complex, asymmetrically branched N-glycans in significantly fewer steps. nih.gov A key innovation is the use of glycosyltransferases with unnatural sugar donors, which can be later converted to their natural forms, allowing each arm of the glycan to be extended into a unique structure. nih.gov This "stop and go" strategy simplifies the path to creating diverse libraries of N-glycans. uga.edu

The power of this combined approach has been demonstrated in the synthesis of various complex structures, where strategically designed substrates are diversified in a controlled manner using glycosyltransferase-catalyzed reactions. nih.govuga.edu This has been crucial for producing glycans for microarray analysis to study protein-carbohydrate interactions. nih.gov

Table 1: Comparison of Synthetic Approaches for Complex Glycans

| Feature | Purely Chemical Synthesis | Purely Enzymatic Synthesis | Chemoenzymatic Synthesis |

|---|---|---|---|

| Stereoselectivity | Often requires complex protecting group strategies | High, enzyme-controlled | High, leverages enzymatic steps |

| Regioselectivity | Can be challenging | High, enzyme-controlled | High, leverages enzymatic steps |

| Scalability | Can be difficult for complex structures | Dependent on enzyme availability and stability | Can be optimized by combining scalable chemical steps with efficient enzymatic steps |

| Structural Diversity | Can be laborious to generate libraries | Limited by enzyme substrate specificity | Enables creation of diverse libraries through strategic intermediate design nih.gov |

| Number of Steps | Can be very high (up to 100 steps for complex N-glycans) nih.govresearchgate.net | Can be fewer for specific targets | Significantly reduced compared to purely chemical methods nih.gov |

There is a growing emphasis on developing "green" and sustainable methods in chemical synthesis to reduce waste, energy consumption, and the use of hazardous materials. scielo.brresearchgate.net These principles are being applied to the synthesis of complex molecules like carbohydrates. Biotechnological routes are often more sustainable than traditional chemical synthesis because they typically use moderate reaction conditions and are highly selective. scielo.brresearchgate.net

The synthesis of chemicals from renewable resources, or biomass, is a cornerstone of sustainable chemistry. researchgate.net Polysaccharides like starch and cellulose are key renewable feedstocks for producing oxygen-containing compounds. researchgate.net For nitrogen-containing chemicals, chitin, the second most abundant biopolymer, is a promising starting material. researchgate.netrsc.org By utilizing renewable biomass, the reliance on petrochemicals can be reduced, and processes can be designed that are more environmentally friendly. rsc.org The goal is to develop catalytic processes that can efficiently convert biomass into valuable chemical products with high activity and selectivity. researchgate.net

Exploration in Translational Research and Glycotherapy

The unique structures of carbohydrates are increasingly being leveraged for therapeutic and diagnostic purposes, an area known as glycotherapy.

Maltose (B56501) itself has shown potential in therapeutic applications. For example, anhydrous crystalline maltose, administered as an oral lozenge, has been studied for its ability to improve salivary output and alleviate the symptoms of dry mouth in individuals with conditions like Sjögren's syndrome. nih.gov These studies indicated that the treatment could provide clinical benefits with minimal side effects. nih.gov This suggests a potential for maltose-containing compounds in therapeutic contexts, although acetobromo-alpha-maltose itself is a synthetic intermediate and not a direct therapeutic agent.

A highly promising area of research is the use of radiolabeled carbohydrates for in vivo imaging with Positron Emission Tomography (PET). Specifically, fluorine-18 (¹⁸F) labeled maltose and its derivatives are being developed as PET tracers to specifically image bacterial infections. researchgate.netnih.gov

Bacteria have specific transport systems for sugars like maltose and maltodextrins, which they use as an energy source. nih.gov The maltodextrin transporter is an ideal target because it is specific to bacteria and allows for high uptake of these sugars. nih.gov Researchers have capitalized on this by synthesizing ¹⁸F-labeled maltose derivatives. These tracers are taken up by various pathogenic bacteria but not by mammalian cells, allowing for the specific visualization of infections. researchgate.net

One such tracer, ¹⁸F-labeled maltohexaose (a chain of six glucose units), has demonstrated the ability to image bacteria in vivo with a sensitivity and specificity significantly higher than the commonly used PET tracer, fluorodeoxyglucose (¹⁸F-FDG). nih.govnih.govresearchgate.net This advanced imaging agent can detect infections at a very early stage and can even help to identify drug-resistant bacteria. nih.govnih.gov Chemoenzymatic methods are being employed to synthesize these ¹⁸F-labeled disaccharides, such as 2-deoxy-2-[¹⁸F]fluoro-maltose ([¹⁸F]FDM), from clinically available [¹⁸F]FDG in a single step using enzymes like maltose phosphorylase. acs.org

Table 2: Research Highlights of ¹⁸F-Labeled Maltose Derivatives for PET Imaging

| Tracer | Synthesis Method | Target | Key Findings |

|---|---|---|---|

| [¹⁸F]FDM | One-step phosphorylase-catalyzed synthesis from [¹⁸F]FDG acs.org | Bacterial maltose receptor acs.org | Accumulated by important human pathogens like S. aureus and was specific to bacterial infection in vivo acs.org |

| 6-[¹⁸F]fluoromaltose | Multi-step chemical synthesis involving radio-fluorination followed by hydrolysis researchgate.net | Bacterial maltodextrin transporter researchgate.net | Taken up by multiple strains of pathogenic bacteria; not taken up by mammalian cancer cell lines; accumulates in infected tissue but not inflamed tissue researchgate.net |

| ¹⁸F-labeled maltohexaose (MH¹⁸F) | Chemical synthesis | Bacterial maltodextrin transporter nih.gov | Can image bacteria with sensitivity and specificity orders of magnitude higher than ¹⁸F-FDG; can detect early-stage infections and identify drug resistance nih.govnih.gov |

Tailoring Reactivity and Solubility Profiles

The utility of a chemical compound in synthesis or biological applications is heavily dependent on its chemical reactivity and physical properties, such as solubility. Acetobromo-alpha-maltose, as a glycosyl bromide, is a reactive intermediate used in the synthesis of other molecules. Its reactivity stems from the bromine atom at the anomeric carbon, which makes it a good leaving group in glycosylation reactions.

The properties of related compounds, such as Acetobromo-alpha-D-glucose, provide insight into this class of molecules. It is soluble in various organic solvents like ether, chloroform, and acetone but is insoluble in water. fishersci.com This solubility profile is typical for acetylated sugars and is a key consideration when designing synthetic reactions. By modifying the protecting groups (the acetyl groups in this case), chemists can tailor the solubility and reactivity of the glycosyl donor to suit different reaction conditions or to prepare for subsequent chemical transformations. For example, changing the protecting groups can influence the stereochemical outcome of a glycosylation reaction, allowing for the selective synthesis of either α- or β-glycosides.

Table of Compounds Mentioned

| Compound Name |

|---|

| Acetobromo-alpha-maltose |

| Acetobromo-alpha-D-glucose |

| Anhydrous crystalline maltose |

| Chitin |

| 2-deoxy-2-[¹⁸F]fluoro-maltose ([¹⁸F]FDM) |

| Fluorodeoxyglucose (¹⁸F-FDG) |

| ¹⁸F-labeled maltohexaose |

| 6-[¹⁸F]fluoromaltose |

| β-d-glucose-1-phosphate |

| N-acetylglucosamine (GlcNAc) |

| UDP-GlcNAc |

Strategies to Enhance Solubility in Organic Media for Synthetic Utility

The efficiency of glycosylation reactions involving acetobromo-alpha-maltose is often dependent on its solubility in the organic solvents used for the reaction. While peracetylation of maltose to form acetobromo-alpha-maltose already enhances its solubility in many organic solvents compared to the unprotected sugar, challenges can still arise, particularly in nonpolar media. Research in the broader field of carbohydrate chemistry suggests several strategies that could be applied to further enhance the solubility of glycosyl donors like acetobromo-alpha-maltose.

One common approach is the modification of protecting groups. While the acetyl groups in acetobromo-alpha-maltose provide good reactivity and solubility in solvents like dichloromethane and chloroform, alternative protecting groups could be employed. For instance, the use of bulkier or more lipophilic protecting groups, such as benzoyl or pivaloyl groups, at specific positions on the sugar backbone could increase solubility in less polar solvents. Conversely, the introduction of groups with ether linkages, like benzyl groups, can also modify solubility profiles.

Another strategy involves the use of solvent mixtures or additives. The solubility of a glycosyl donor can be fine-tuned by using a combination of solvents to achieve the desired polarity and solvating power. Additives, such as phase-transfer catalysts, can also be employed to facilitate the transfer of the polar carbohydrate derivative into a less polar organic phase where the reaction with a lipophilic acceptor is to occur. The choice of protecting groups can play a significant role in the stereoselectivity of glycosylation reactions nih.gov.

The table below summarizes potential strategies for enhancing the solubility of acetylated glycosyl bromides.

| Strategy | Description | Potential Impact on Synthetic Utility |

| Protecting Group Modification | Replacing acetyl groups with more lipophilic groups (e.g., benzoyl, pivaloyl) or groups that alter polarity (e.g., benzyl ethers). | Increased solubility in a wider range of organic solvents, potentially leading to improved reaction kinetics and yields. May also influence stereochemical outcome. |

| Solvent Optimization | Utilizing co-solvent systems to tailor the polarity of the reaction medium. | Enables reactions with acceptors of varying polarity and can help to maintain all reactants in a single phase. |

| Use of Additives | Incorporating phase-transfer catalysts or other solubilizing agents. | Facilitates reactions in biphasic systems or with poorly soluble substrates. |

Modulating Lipophilicity for Enhanced Biological Interactions

The lipophilicity of a molecule is a critical parameter that influences its ability to interact with biological systems, including cell membranes and proteins. For derivatives of acetobromo-alpha-maltose, which may be used to synthesize biologically active glycoconjugates, modulating lipophilicity is a key strategy for optimizing their therapeutic or diagnostic potential.

Increased lipophilicity can enhance the ability of a molecule to cross cellular membranes, a crucial step for intracellular drug delivery nih.gov. By synthetically modifying the final glycoconjugate derived from acetobromo-alpha-maltose, for example, by introducing fatty acid chains or other lipophilic moieties, its membrane permeability can be increased. However, a balance must be struck, as excessively high lipophilicity can lead to non-specific binding to lipids and proteins, reducing bioavailability and potentially causing toxicity nih.gov.

The interaction of nanoparticles with lipid bilayers, for instance, is heavily influenced by the lipophilicity of the surface ligands nih.gov. Studies have shown that increased lipophilicity of ligands on gold nanoparticles leads to a greater and more rapid adsorption to lipid surfaces nih.gov. This principle can be applied to the design of glycoconjugates, where the carbohydrate portion (derived from acetobromo-alpha-maltose) provides the biological recognition motif, and appended lipophilic groups mediate the interaction with the cell surface.

The table below outlines approaches to modulate the lipophilicity of molecules derived from acetobromo-alpha-maltose for biological applications.

| Modulation Approach | Rationale | Desired Outcome |

| Introduction of Lipophilic Groups | Attaching alkyl chains, fatty acids, or aromatic moieties to the carbohydrate. | Enhanced membrane permeability and increased interaction with hydrophobic pockets of target proteins. |

| Introduction of Hydrophilic Groups | Incorporating polar functionalities like polyethylene glycol (PEG) chains. | Improved aqueous solubility and reduced non-specific binding, potentially leading to longer circulation times in vivo. |

| Systematic Fluorination | Replacing hydrogen atoms with fluorine atoms. | Fluorine can increase lipophilicity and metabolic stability, offering a subtle way to fine-tune molecular properties researchgate.net. |

Advanced Spectroscopic and Computational Approaches

Modern research relies heavily on sophisticated analytical and computational tools to gain a deeper understanding of the structure, reactivity, and dynamics of molecules like acetobromo-alpha-maltose.

In-depth Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of acetobromo-alpha-maltose are crucial determinants of its reactivity and stereoselectivity in glycosylation reactions. Advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with computational methods, provide detailed insights into its conformational preferences.

Molecular dynamics (MD) simulations have become an indispensable tool for studying the behavior of carbohydrate molecules in solution researchgate.net. These simulations can model the dynamic motions of acetobromo-alpha-maltose, revealing the accessible conformations of the pyranose rings and the orientation of the glycosidic linkage and protecting groups researchgate.netscispace.com. For instance, simulations can predict the preferred rotamers of the hydroxymethyl groups and the puckering of the glucose rings, which can influence the accessibility of the anomeric center to an incoming nucleophile nih.gov. Ab initio molecular dynamics (AIMD) simulations, in particular, offer a powerful way to evaluate glycosylation reaction mechanisms in explicit solvent environments nih.govacs.org.

Recent studies on maltose-binding proteins have also highlighted the importance of conformational dynamics in molecular recognition, showing that these proteins exist in an equilibrium of different conformational states plos.org. Understanding the conformational landscape of the ligand, acetobromo-alpha-maltose, is therefore equally important for predicting its binding and reactivity.

Quantum Chemical Calculations for Reaction Mechanism Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), have revolutionized the study of reaction mechanisms in organic chemistry ntu.edu.sgnih.gov. These methods allow for the detailed investigation of glycosylation reaction pathways involving acetobromo-alpha-maltose at the electronic level ntu.edu.sg.

By calculating the energies of reactants, transition states, and products, researchers can predict the most likely reaction mechanism, whether it proceeds through a concerted S(_N)2-like pathway or a stepwise S(_N)1-like pathway involving an oxocarbenium ion intermediate nih.govnih.gov. These calculations can elucidate the role of the solvent, the nature of the protecting groups, and the properties of the glycosyl acceptor in determining the stereochemical outcome of the reaction jst.go.jp. For example, computations can reveal the presence of hydrogen bonds or other non-covalent interactions in the transition state that direct the stereoselectivity nih.gov. The ability to predict reaction outcomes before conducting experiments can significantly accelerate the development of new synthetic methodologies nih.gov.

High-Throughput Screening in Glycosylation Optimization

The optimization of glycosylation reactions is often a complex, multi-parameter problem. High-throughput screening (HTS) methods offer a rapid and efficient way to explore a large reaction space to identify the optimal conditions for a desired transformation nih.govacs.org.

In the context of reactions using acetobromo-alpha-maltose, HTS can be used to screen libraries of catalysts, solvents, additives, and temperature profiles to maximize the yield and stereoselectivity of the glycosylation researchgate.net. HTS assays for glycosyltransferase activity have been developed that rely on detecting the formation of a byproduct or changes in the physical properties (e.g., polarity, fluorescence) of the product upon glycosylation mdpi.comnih.gov. For example, a biphasic assay has been developed that separates the polar glycoside product from the less polar starting material, allowing for rapid detection nih.gov. These approaches, while often developed for enzymatic systems, can be adapted for chemical glycosylations, enabling the rapid optimization of reactions involving donors like acetobromo-alpha-maltose.

The table below presents a summary of advanced methods and their application to the study of acetobromo-alpha-maltose.

| Method | Application | Key Insights |

| Molecular Dynamics (MD) Simulations | Studying the conformational flexibility and solvent interactions. | Provides a dynamic picture of the molecule's shape and how it changes over time, influencing its reactivity. |